Jaranol

Description

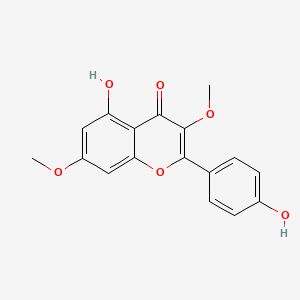

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUTJQYZDYRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186645 | |

| Record name | Kumatakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-49-3 | |

| Record name | Kumatakenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kumatakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAQ11412T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Jaranol (Kumatakenin): A Bioactive Flavonoid

An In-Depth Technical Guide to the Natural Sources and Isolation of Jaranol (Kumatakenin)

This compound, also known by its synonym Kumatakenin, is a naturally occurring O-methylated flavonol, a subclass of flavonoids.[1][2] Chemically, it is defined as 5,4'-dihydroxy-3,7-dimethoxyflavone.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated this compound's efficacy as an anti-inflammatory, antioxidant, and antibacterial agent.[2] Furthermore, emerging studies have highlighted its potential in oncology, showing that it can induce apoptosis in cancer cells and modulate the tumor microenvironment.[2][3][4] Recent investigations also point to its neuroprotective effects, suggesting a role in alleviating cognitive impairment in certain conditions.[5] The therapeutic potential of this compound makes the exploration of its natural sources and the development of efficient isolation protocols a critical area of research for drug discovery and development.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species, where it contributes to the plant's defense mechanisms and medicinal properties. The distribution of this compound is found across several plant families, indicating a moderately widespread occurrence in the plant kingdom.

| Plant/Natural Source | Family | Part of Plant/Source | References |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower bud | [2][3][4] |

| Glycyrrhiza uralensis (Licorice) | Fabaceae | Root | [1][2] |

| Astragalus species (Radix Astragali) | Fabaceae | Root | [5] |

| Psychotria serpens | Rubiaceae | Not specified | [2] |

| Siparuna cristata | Siparunaceae | Not specified | [2] |

| Melicope semecarpifolia | Rutaceae | Not specified | [1] |

| Osyris alba | Santalaceae | Not specified | [1] |

| Dracaena species | Asparagaceae | Potential Source | [6][7] |

While the Dracaena genus is a rich source of flavonoids and steroidal saponins, and some species have been investigated for their α-glucosidase inhibitory compounds, the specific isolation of this compound from this genus requires further direct confirmation.[6][7] Similarly, propolis, a resinous mixture collected by honeybees, is a well-known source of diverse flavonoids, with its composition varying significantly based on the geographical location and local flora.[8][9][10] While Japanese propolis is noted for its unique prenylflavonoids, the presence of this compound in propolis has not been explicitly documented in the provided literature.[11][12]

A Technical Guide to the Isolation and Purification of this compound

The isolation of this compound from its natural sources follows a general phytochemical workflow that includes extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of flavonoids from plant materials.[13][14]

Part 1: Extraction of Crude Flavonoid Mixture

The initial step involves the extraction of this compound along with other secondary metabolites from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound. This compound, being a moderately polar flavonoid, is soluble in polar organic solvents.

Rationale for Solvent Selection:

-

Methanol or Ethanol: These are the most common solvents for flavonoid extraction due to their ability to efficiently extract a wide range of polyphenolic compounds.[14]

-

Hexane (for defatting): For plant materials with high lipid content (e.g., seeds or buds), a pre-extraction step with a non-polar solvent like hexane is often employed to remove fats and waxes, which can interfere with subsequent purification steps.[14]

Extraction Protocol (Maceration):

-

Preparation of Plant Material: Air-dry the plant material (e.g., clove buds or powdered licorice root) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Defatting (Optional): If necessary, soak the powdered plant material in n-hexane for 24 hours. Filter the mixture and discard the hexane fraction. Allow the plant residue to air-dry completely.

-

Maceration: Submerge the powdered plant material in 80-95% methanol or ethanol in a sealed container (a common ratio is 1:10 w/v).

-

Agitation: Allow the mixture to stand for 3-7 days at room temperature with frequent agitation to ensure thorough extraction.[13]

-

Filtration and Concentration: Filter the mixture through cheesecloth or filter paper. Re-extract the plant residue 2-3 times with fresh solvent to maximize the yield. Combine all the filtrates.

-

Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Part 2: Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound in its pure form.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Protocol for Column Chromatography (CC):

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and let it dry. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, followed by methanol. This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions of equal volume.

-

Monitoring by Thin Layer Chromatography (TLC): Spot a small amount of each fraction onto a TLC plate (silica gel). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions with a spot corresponding to the expected Rf value of this compound are pooled together.

Step-by-Step Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

-

System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of two solvents, such as water (often with a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.

-

Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions (isocratic or gradient elution) and the retention time of this compound.

-

Sample Preparation: Dissolve the pooled this compound-rich fractions from the column chromatography step in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Fractionation: Inject the sample onto the preparative column and collect the peak corresponding to the retention time of this compound.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, repeat the preparative HPLC step to achieve the desired purity (>95%).

Part 3: Structural Elucidation and Characterization

Once a pure compound is isolated, its identity must be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR experiments are used to determine the exact structure of the molecule by showing the connectivity of protons and carbons.

The spectral data obtained should be compared with published data for this compound to confirm its identity.[15]

Conclusion

This compound (Kumatakenin) is a promising bioactive flavonoid with significant therapeutic potential. Its presence in various medicinal plants, such as cloves and licorice, makes these species valuable natural sources for its extraction. The successful isolation of pure this compound relies on a systematic approach involving efficient solvent extraction followed by multi-step chromatographic purification. The methodologies outlined in this guide provide a robust framework for researchers in natural product chemistry and drug development to isolate and further investigate the pharmacological properties of this important compound.

References

- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolated compounds from Dracaena angustifolia Roxb and acarbose synergistically/additively inhibit α-glucosidase and α-amylase: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Physicochemical Properties of Jaranol (Kumatakenin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of natural product research is replete with compounds demonstrating significant therapeutic potential. Among these, the flavonoid Jaranol, also known as Kumatakenin, has garnered attention for its diverse biological activities.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the essential physicochemical properties of this compound. A thorough understanding of these characteristics is fundamental to its application in research and its development as a potential therapeutic agent.

It is important to note that the name "this compound" is sometimes associated with the fragrance ingredient 2-methyl-4-phenyl-2-butanol. This guide, however, focuses exclusively on the flavonoid Kumatakenin, given its relevance to the fields of pharmacology and drug development. This compound (Kumatakenin) is an O-methylated flavonol that has been identified in various medicinal plants, including Astragalus membranaceus and the flower buds of Syzygium aromaticum (cloves).[2][3] Its demonstrated anti-inflammatory, antioxidant, and anti-cancer properties underscore the importance of a detailed physicochemical characterization to enable further investigation and potential clinical application.[1]

Chemical Identity and Structure

This compound is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one.[4] Its structure is characterized by a C6-C3-C6 flavonoid backbone with hydroxyl and methoxy functional groups that dictate its chemical behavior and biological activity.

-

Molecular Formula: C₁₇H₁₄O₆[2]

-

Molecular Weight: 314.29 g/mol [4]

-

CAS Number: 3301-49-3[2]

-

Synonyms: Kumatakenin, Kaempferol 3,7-dimethyl ether, 5,4'-dihydroxy-3,7-dimethoxyflavone[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following section details the key physicochemical parameters of this compound.

Physical State and Appearance

This compound is a yellow, solid powder at room temperature.[5]

Solubility Profile

The solubility of this compound is a crucial factor for its formulation and delivery. It is readily soluble in several organic solvents, which is typical for flavonoids of its class.

| Property | Value | Source |

| Organic Solvents | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [6] |

| DMSO | 60 mg/mL (190.91 mM) | [5] |

| Aqueous Solvents | Limited solubility in water is expected, a common trait for flavonoids. |

The poor aqueous solubility of many flavonoids can present challenges for their bioavailability. Strategies such as formulation with co-solvents, cyclodextrins, or nano-delivery systems may be necessary to enhance the solubility and subsequent absorption of this compound in aqueous environments.

Lipophilicity (LogP)

Acidity and Basicity (pKa)

Experimentally determined pKa values for this compound are not explicitly available in the reviewed literature. However, the presence of two phenolic hydroxyl groups in its structure imparts acidic properties. The hydroxyl group at the 5-position is known to have a lower pKa due to intramolecular hydrogen bonding with the adjacent carbonyl group, while the 4'-hydroxyl group will have a pKa typical of a para-substituted phenol. The acidic nature of this compound will influence its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Spectroscopic Properties

The ultraviolet (UV) spectrum of this compound in solution exhibits characteristic absorption maxima (λmax) at 267 and 350 nm.[6] These absorptions are due to the electronic transitions within the flavonoid's chromophoric system and are useful for its detection and quantification by UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with a UV detector.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of this compound in research and pharmaceutical development. The following section outlines the primary analytical techniques used for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of flavonoids like this compound.[7] It allows for the separation, identification, and quantification of the compound in complex mixtures, such as plant extracts or biological samples.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For flavonoids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with the addition of an acid like formic acid to improve peak shape.[8]

The following is a representative protocol for the HPLC analysis of this compound, based on methods used for similar flavonoids.[9][10][11]

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Extract the sample with a suitable solvent, such as methanol, using ultrasonication.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution is often used for complex samples. A typical gradient might be:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol.

-

The gradient program would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more nonpolar compounds.

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[9]

-

Injection Volume: 10 µL.[9]

-

Detection: UV detector set at one of this compound's absorption maxima, such as 267 nm or 350 nm.[6]

-

-

Data Analysis:

-

This compound is identified by comparing its retention time with that of a certified reference standard.

-

Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of the this compound standard.

-

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of this compound in complex matrices and for the characterization of its metabolites.[8]

After separation by HPLC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns.[12][13]

-

Sample Preparation and HPLC: The sample preparation and HPLC conditions are generally the same as for HPLC-UV analysis.

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of this compound and its metabolites.

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain m/z range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification. In positive ion mode, the protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 315.0856.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.[14]

-

Sample Preparation:

-

A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

The solution is transferred to an NMR tube.

-

-

NMR Experiments:

-

¹H NMR: Provides information about the number, environment, and coupling of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.[14][15]

-

Stability

The stability of this compound is a critical parameter that can affect its shelf-life, formulation, and biological activity. Flavonoids can be susceptible to degradation by factors such as pH, temperature, light, and the presence of metal ions.[16]

-

Storage: For long-term storage, this compound powder should be kept at -20°C. In solvent, it should be stored at -80°C for up to a year.[5] It is also recommended to keep it away from direct sunlight and moisture.[5]

-

pH and Temperature: The stability of flavonoids can be pH-dependent, with degradation often occurring more rapidly at alkaline pH. Higher temperatures can also accelerate degradation.[16] Stability studies under various pH and temperature conditions are recommended to establish optimal storage and handling conditions for this compound formulations.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound (Kumatakenin), a flavonoid with significant therapeutic potential. A thorough understanding of its chemical identity, solubility, lipophilicity, and spectroscopic characteristics, along with robust analytical methodologies for its characterization, is essential for advancing its study in a research setting and for its potential development as a pharmaceutical agent. The information presented herein serves as a valuable resource for scientists and researchers working with this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Kumatakenin - Wikipedia [en.wikipedia.org]

- 3. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kumatakenin | Apoptosis | Anti-infection | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 8. Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the High-Performance Liquid Chromatography Fingerprints and Quantitative Analysis of Multicomponents by Single Marker of Products of Fermented Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of nodakenin and simultaneous quantification of nodakenin and its aglycone in incubated system of human intestinal bacteria by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. LC-MS-Based Quality Assessment of a Traditional Chinese Medicine YANG XIN Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Jaranol

Abstract

Jaranol, also widely known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is an O-methylated flavonol of significant interest in the scientific community. As a naturally occurring flavonoid found in various plant species, including Astragalus membranaceus and cloves (Syzygium aromaticum), it has demonstrated a compelling profile of biological activities.[1][2][3] These activities, ranging from anticancer and anti-inflammatory to antibacterial and neuroprotective effects, underscore the importance of its precise molecular characterization for advancing research and development in pharmacology and medicinal chemistry.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure of this compound and the multifaceted analytical techniques required for its unequivocal identification and characterization. We delve into the theoretical underpinnings and practical application of spectroscopic and spectrometric methods, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

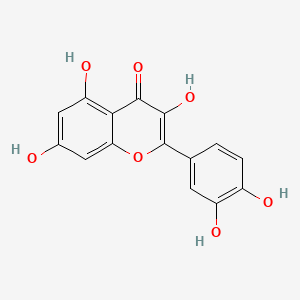

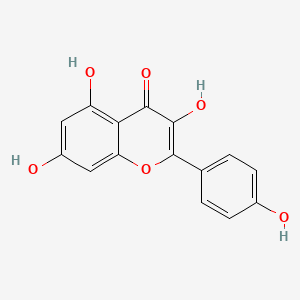

Introduction: The Scientific Imperative for Characterizing this compound

Flavonoids represent a vast and diverse class of plant secondary metabolites, with flavonols being a major subclass characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. This compound distinguishes itself as a derivative of the prominent flavonol, kaempferol, through methylation at the 3- and 7-position hydroxyl groups. This structural modification significantly alters its physicochemical properties, such as solubility and membrane permeability, which in turn influences its bioavailability and pharmacological efficacy.

The growing body of evidence supporting this compound's therapeutic potential necessitates robust and validated analytical methodologies. For instance, its demonstrated ability to induce apoptosis in ovarian cancer cells and its synergistic antibacterial effects highlight its potential as a lead compound in oncology and infectious disease research.[3][4] Therefore, a thorough understanding of its molecular architecture and the ability to confirm its identity and purity are paramount for reproducible and reliable scientific outcomes. This guide serves as an authoritative resource, consolidating the essential analytical workflows for any researcher embarking on the study of this promising natural product.

Molecular Structure and Identification

The foundational step in the study of any bioactive compound is the unambiguous confirmation of its molecular structure. This compound's identity is established through a combination of its chemical nomenclature, unique identifiers, and structural formula.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one.[2][6]

-

Common Synonyms: Kumatakenin, Kaempferol 3,7-O-dimethyl ether, 5,4'-dihydroxy-3,7-dimethoxyflavone, 3,7-Di-O-methyl kaempferol.[2][4][6][7]

These identifiers are critical for accurate literature searches and regulatory documentation. A summary of key molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | [2][4] |

| Molecular Weight | 314.29 g/mol | [2] |

| Exact Mass | 314.0790 Da | [7] |

| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | [2][7] |

| InChIKey | BJBUTJQYZDYRMJ-UHFFFAOYSA-N | [2][7] |

Table 1: Key Molecular Identifiers and Properties of this compound.

Structural Representation

The core structure of this compound is a flavonoid skeleton consisting of two phenyl rings (A and B) and a heterocyclic C ring containing oxygen. The specific substitution pattern—hydroxyl groups at positions 5 and 4', and methoxy groups at positions 3 and 7—defines its chemical identity and reactivity.

Figure 1: Molecular Structure of this compound. A diagram illustrating the numbering of the flavonoid backbone and the positions of key functional groups.

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Figure 2: Analytical Workflow. A flowchart of the comprehensive characterization process for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. Spectroscopic data for this compound have been reported in the literature, providing a reference for its characterization.[8]

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. For this compound, the ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons on the A and B rings, the methoxy group protons, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) are diagnostic of the substitution pattern.

-

A-Ring Protons: The protons at C-6 and C-8 will appear as distinct doublets in the aromatic region (typically δ 6.0-6.5 ppm) with a small coupling constant characteristic of meta-coupling.

-

B-Ring Protons: The protons of the 4'-hydroxyphenyl group will appear as two doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 6.8-8.0 ppm).

-

Methoxy Protons: Two sharp singlets, each integrating to three protons, will be observed for the two methoxy groups at C-3 and C-7 (typically δ 3.8-4.0 ppm).

-

Hydroxyl Protons: The signals for the -OH groups at C-5 and C-4' can be broad and their chemical shift is highly dependent on the solvent and concentration. The C-5 hydroxyl proton is often chelated to the C-4 carbonyl, shifting it significantly downfield (δ > 12 ppm).

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

-

Carbonyl Carbon: A characteristic signal for the C-4 ketone will be observed far downfield (typically δ > 175 ppm).

-

Aromatic and Olefinic Carbons: Signals for the carbons of the A, B, and C rings will appear in the δ 90-165 ppm range. The specific shifts are highly informative for confirming the substitution pattern.

-

Methoxy Carbons: The carbons of the two methoxy groups will appear upfield (typically δ 55-60 ppm).

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecular formula and structure through fragmentation analysis. It is a highly sensitive technique essential for confirming identity and for metabolic studies.

The molecular ion peak [M+H]⁺ or [M-H]⁻ in a high-resolution mass spectrum (HRMS) will confirm the elemental composition of C₁₇H₁₄O₆. For this compound, the expected monoisotopic mass is 314.0790 Da.[7]

The fragmentation pattern is key to structural confirmation. Flavonoids undergo characteristic fragmentation pathways, primarily retro-Diels-Alder (RDA) reactions, which cleave the C-ring.[9] The loss of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups is also diagnostic.[9] Analysis of these fragment ions allows for the localization of substituents on the A and B rings.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands.

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1660 cm⁻¹ is characteristic of the conjugated ketone in the C-ring.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1610 cm⁻¹ region.

-

C-O Stretch: Bands corresponding to the ether (C-O-C) and phenol (Ar-O-H) C-O stretching will be present in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the flavonoid core gives rise to characteristic UV-Vis absorption spectra. For this compound, two major absorption maxima are observed at approximately 267 and 350 nm.[4] These bands correspond to the electronic transitions within the benzoyl system (Band II) and the cinnamoyl system (Band I), respectively. The exact position of these bands can be influenced by the solvent and the substitution pattern on the rings.

Physicochemical Characterization

Beyond spectroscopic identity, understanding the physicochemical properties of this compound is vital for its application in drug development and biological assays.

| Property | Value / Observation | Source |

| Appearance | Yellow powder | [8] |

| Melting Point | Not reported. The parent compound, Kaempferol, melts at 277 °C. | [1] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4] |

| UV λmax | 267, 350 nm | [4] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the characterization of this compound. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for flavonoids as it solubilizes them well and allows for the observation of exchangeable hydroxyl protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Tune and shim the instrument to the specific sample and solvent.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.

-

-

Advanced Analysis (if required):

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, especially if dealing with an unknown or verifying a new synthesis route.

-

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of ~1 mg/mL. Perform serial dilutions to a working concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation (LC):

-

Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Employ a C18 reversed-phase column for separation.

-

Use a gradient elution method, typically with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

-

-

Instrumentation (MS):

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes to gather comprehensive data.

-

Acquire full-scan MS data to identify the molecular ion.

-

Perform tandem MS (MS/MS) experiments on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Extract the chromatogram and identify the peak corresponding to this compound.

-

Determine the accurate mass of the molecular ion from the full-scan spectrum and use it to calculate the elemental formula.

-

Analyze the MS/MS spectrum, identifying key fragment ions and neutral losses, and compare them to the known fragmentation patterns of flavonoids.[9]

-

Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix ~1-2 mg of dry this compound with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, homogenous powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and normalization.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

-

Conclusion

The comprehensive characterization of this compound is a critical endeavor that underpins its exploration as a valuable natural product in biomedical research. This guide has outlined the essential molecular features of this compound and provided a detailed, multi-faceted approach to its analytical characterization. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can achieve unambiguous structural confirmation and purity assessment. The detailed protocols herein are designed to serve as a practical and authoritative resource, promoting standardized, high-quality research and facilitating the translation of this compound's therapeutic potential from the laboratory to clinical applications.

References

- 1. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kumatakenin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Kumatakenin | Apoptosis | Anti-infection | TargetMol [targetmol.com]

- 6. Kaempferol 7,4'-dimethyl ether 3-O-sulfate | C17H14O9S | CID 44259575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kaempferol-3,4'-o-dimethylether | C17H14O7 | CID 129825756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Biosynthesis pathway of Kumatakenin in plants

An In-Depth Technical Guide to the Biosynthesis of Kumatakenin in Plants

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Kumatakenin (5,4'-dihydroxy-7-methoxyflavone) is a plant-derived O-methylated flavone with significant pharmacological potential, including noted anticancer activities[1][2]. Found in plants such as cloves (Syzygium aromaticum), its biosynthesis is a specialized branch of the well-conserved flavonoid pathway[2]. This guide provides a comprehensive technical overview of the complete biosynthetic route to kumatakenin, from foundational primary metabolites to the final, specific methylation event. We will dissect the enzymatic steps, explore the regulatory networks governing its production, and present detailed experimental methodologies for pathway elucidation and characterization. This document is intended to serve as an authoritative resource for researchers aiming to understand, engineer, and harness this valuable natural product.

Introduction: Kumatakenin, A Pharmacologically Relevant Flavonoid

Flavonoids are a vast class of plant secondary metabolites built upon a C6-C3-C6 carbon skeleton[3][4]. Their structural diversity, arising from hydroxylation, glycosylation, and methylation, gives rise to a wide array of biological functions, from pigmentation and UV protection in plants to significant health benefits for humans[5][6].

Kumatakenin belongs to the flavone subclass and is distinguished by a methoxy group at the C7 position of the A-ring. This O-methylation is a critical "tailoring" step that can significantly alter a flavonoid's physicochemical properties, such as its metabolic stability and membrane transport efficiency, thereby enhancing its bioactivity[7][8][9]. Recent studies have highlighted kumatakenin's ability to induce apoptosis in cancer cells and modulate the activity of tumor-associated macrophages, positioning it as a promising candidate for further oncological research[1][2]. Understanding its biosynthesis is the first step toward optimizing its production through metabolic engineering or synthetic biology platforms.

Section 1: The General Phenylpropanoid Pathway - Laying the Foundation

The journey to kumatakenin begins not in the flavonoid pathway itself, but in the general phenylpropanoid pathway, which provides the essential C6-C3 "B-ring and C-ring bridge" precursor. This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, a rate-limiting enzyme that deaminates L-phenylalanine to form cinnamic acid[10][11].

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to produce 4-coumaric acid (p-coumaric acid)[11].

-

4-Coumarate:CoA Ligase (4CL): The final step is the activation of 4-coumaric acid by 4CL, which ligates it to a Coenzyme A molecule, yielding the high-energy thioester, 4-coumaroyl-CoA[11][12]. This molecule stands at a critical metabolic fork, ready to be directed towards flavonoids, lignins, or other phenylpropanoids.

Section 2: Entry into the Flavonoid Core Pathway

With 4-coumaroyl-CoA and a C2 unit extender (malonyl-CoA, derived from acetyl-CoA) available, the pathway commits to flavonoid synthesis.

-

Chalcone Synthase (CHS): CHS is the gatekeeper enzyme of the flavonoid pathway[5][13]. It catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a polyketide intermediate that cyclizes to produce the first flavonoid, a yellow-pigmented chalcone known as 4,2′,4′,6′-tetrahydroxychalcone, or naringenin chalcone[3][14][15][16]. CHS is a pivotal point for regulation and a member of the type III polyketide synthase superfamily[15][16].

-

Chalcone Isomerase (CHI): Naringenin chalcone is structurally unstable and is rapidly and stereospecifically isomerized by Chalcone Isomerase (CHI)[17]. CHI catalyzes an intramolecular cyclization reaction that closes the C-ring, converting the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin[15][18][19][20]. Naringenin is a colorless, crucial intermediate that serves as the precursor for numerous flavonoid classes, including flavones, flavonols, and anthocyanins[17][21].

Section 3: Branching to Flavones - The Genesis of the Apigenin Scaffold

From the central flavanone intermediate naringenin, the pathway branches. To produce kumatakenin, the cell must first synthesize its direct flavone precursor, apigenin.

-

Flavone Synthase (FNS): This enzyme introduces a critical double bond between the C2 and C3 positions of the C-ring in naringenin, converting it directly into the flavone apigenin (5,7,4'-trihydroxyflavone)[3][10]. There are two main types of FNS enzymes found in plants: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450-dependent monooxygenase[3]. The presence and type of FNS are key determinants of whether a plant accumulates flavones.

This step is a critical branch point. Alternatively, naringenin can be acted upon by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol, shunting flux towards the synthesis of flavonols (like kaempferol) and anthocyanins, thereby competing with flavone production[11][22][23].

Section 4: The Final Tailoring Step - O-Methylation to Kumatakenin

The final step in the biosynthesis is the specific methylation that defines kumatakenin.

-

Flavonoid O-Methyltransferase (OMT): A regioselective O-methyltransferase (OMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C7 position of apigenin[7][24]. This reaction yields 5,4'-dihydroxy-7-methoxyflavone (kumatakenin) and S-adenosyl-L-homocysteine. Plant OMTs exhibit remarkable substrate specificity and regioselectivity, ensuring that the correct hydroxyl group on the complex flavonoid scaffold is methylated[7][25]. The specific enzyme responsible for this transformation in cloves or other kumatakenin-producing plants would be classified as a Flavonoid 7-O-methyltransferase.

Section 5: Regulation of the Biosynthesis Pathway

The production of kumatakenin is not constitutive but is tightly regulated at the transcriptional level, allowing the plant to control flavonoid production in response to developmental cues and environmental stimuli[6][26].

The expression of flavonoid biosynthesis genes, including CHS, CHI, and FNS, is largely controlled by a conserved transcriptional complex known as the MBW complex[3][12]. This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are the primary determinants of which branch of the pathway is activated[3][11]. Specific MYB activators are known to upregulate genes for flavonol or anthocyanin synthesis, while others may control flavone production[6].

-

basic Helix-Loop-Helix (bHLH) proteins: These act as co-factors with MYB proteins[12].

-

WD40 repeat proteins: These proteins serve as a scaffold to stabilize the interaction between the MYB and bHLH components, forming the functional MBW activation complex[3][11].

Environmental factors such as UV light, cold stress, and pathogen attack can induce the expression of these regulatory proteins, leading to an increased flux through the pathway and accumulation of protective flavonoids like kumatakenin[5][23][27].

Section 6: Experimental Methodologies for Pathway Elucidation

Validating and characterizing the kumatakenin biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.

Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate OMT

Objective: To confirm the function of a candidate OMT gene in converting apigenin to kumatakenin.

Causality: This protocol validates the final, crucial step of the pathway. By expressing the candidate enzyme in a system devoid of other plant enzymes (like E. coli) and providing the specific substrate, we can definitively link the gene to its catalytic function.

Methodology:

-

Gene Cloning: Isolate total RNA from a kumatakenin-producing plant tissue. Synthesize cDNA and amplify the full-length coding sequence of the candidate OMT gene via PCR. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a with a His-tag).

-

Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., via sonication) and purify the His-tagged OMT protein from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Confirm purity and size via SDS-PAGE.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM reaction buffer (e.g., potassium phosphate, pH 7.5)

-

50-100 µM Apigenin (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1-5 µg of purified recombinant OMT protein

-

-

Incubate at 30°C for 1-2 hours.

-

Include negative controls: one without enzyme and one without SAM.

-

-

Product Analysis: Stop the reaction by adding an equal volume of methanol or ethyl acetate. Centrifuge to pellet the protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention time and mass spectrum of the product to an authentic kumatakenin standard.

Protocol 2: Gene Expression Analysis via qRT-PCR

Objective: To correlate the expression of biosynthetic genes with kumatakenin accumulation.

Causality: This method tests the hypothesis that the genes identified as part of the pathway are transcriptionally active in tissues where the final product accumulates. Coordinated expression of the entire pathway provides strong evidence for its physiological relevance.

Methodology:

-

Tissue Collection: Harvest different tissues from the plant (e.g., young leaves, old leaves, flowers, roots) and flash-freeze in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from each tissue. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Primer Design: Design specific primer pairs for each target gene (PAL, CHS, CHI, FNS, OMT) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Run the reaction on a qRT-PCR instrument.

-

Use the 2^(-ΔΔCt) method to calculate the relative expression level of each target gene in different tissues, normalized to the reference gene.

-

-

Metabolite Correlation: For the same tissues, perform a metabolite extraction and quantify kumatakenin levels using HPLC. Correlate the gene expression profiles with the metabolite accumulation pattern.

Section 7: Data Summary & Visualization

Data Presentation

Table 1: Key Enzymes in the Kumatakenin Biosynthesis Pathway

| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product |

| Phenylalanine Ammonia-Lyase | PAL | Lyase | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Oxidoreductase | Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Ligase | 4-Coumaric acid, CoA | 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Transferase | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerase | Naringenin Chalcone | (2S)-Naringenin |

| Flavone Synthase | FNS | Oxidoreductase | (2S)-Naringenin | Apigenin |

| Flavonoid 7-O-Methyltransferase | FOMT | Transferase | Apigenin, SAM | Kumatakenin |

Pathway and Workflow Diagrams

Caption: The complete biosynthetic pathway of Kumatakenin from L-Phenylalanine.

Caption: Workflow for functional characterization of a candidate O-methyltransferase.

Conclusion and Future Directions

The biosynthesis of kumatakenin is a highly regulated, multi-step process that leverages the general plant phenylpropanoid pathway before diverting intermediates through specific flavone synthesis and O-methylation steps. The key enzymes—CHS, CHI, FNS, and a 7-O-methyltransferase—represent critical control points and are primary targets for metabolic engineering. While the general pathway is well-understood, the specific OMT responsible for the final step in many plant species remains to be characterized. Future research should focus on identifying and characterizing these specific "tailoring" enzymes. Such efforts, combined with the optimization of precursor supply and the expression of regulatory transcription factors, will pave the way for the high-level production of kumatakenin in microbial or plant-based bio-factories, unlocking the full therapeutic potential of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering [frontiersin.org]

- 12. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein [mdpi.com]

- 17. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Identification of Chalcone Isomerase Family Genes and Roles of CnCHI4 in Flavonoid Metabolism in Camellia nitidissima - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Jaranol

Executive Summary

Jaranol, a naturally occurring O-methylated flavonol also known as Kumatakenin, represents a compelling candidate for drug discovery and development.[1][2] As a member of the flavonoid class, it is structurally poised to exhibit a range of pharmacological activities, a premise supported by the broad therapeutic potential of similar compounds.[3][4][5][6] This guide outlines a tiered, logic-driven strategy for the comprehensive biological activity screening of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity. The framework presented herein begins with broad-spectrum primary assays to identify key areas of bioactivity—specifically antioxidant, antiproliferative, antimicrobial, and anti-inflammatory potential. Positive "hits" from this initial phase are then interrogated with greater specificity in a secondary tier of mechanistic assays designed to elucidate the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed, field-proven protocols necessary to rigorously evaluate the therapeutic potential of this compound.

Introduction to this compound: An O-Methylated Flavonol of Interest

This compound (5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one) is a flavonoid found in various medicinal plants, including Astragalus membranaceus.[2][7] Its core structure is a derivative of kaempferol, featuring methylation at the 3 and 7 hydroxyl positions.[1] This structural modification is significant; methylation can increase the metabolic stability and bioavailability of flavonoids, potentially enhancing their efficacy in biological systems compared to their hydroxylated analogs.[8]

The rationale for screening this compound is grounded in the extensive pharmacological activities attributed to the flavonoid class, which include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[6][9][10][11] A recent study has already provided a specific lead, demonstrating that this compound may alleviate cognitive impairment in diabetic mice by modulating the PI3K/AKT signaling pathway, a critical regulator of cell survival and apoptosis.[12] This finding provides a compelling, hypothesis-driven starting point for a more extensive investigation into its therapeutic capabilities.

Chemical Structure of this compound:

-

Molecular Formula: C₁₇H₁₄O₆[1]

-

Molecular Weight: 314.29 g/mol [7]

-

IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one[2]

A Tiered Strategy for Bioactivity Screening

To screen this compound efficiently and logically, we propose a two-tiered approach. This strategy prioritizes resources by using high-throughput, cost-effective assays in Tier 1 to cast a wide net for potential activities. Positive results are then advanced to more complex, resource-intensive mechanistic studies in Tier 2. This ensures that efforts are focused on the most promising therapeutic avenues.

Caption: Tiered workflow for this compound biological activity screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify the primary pharmacological characteristics of this compound using validated, high-throughput assays. Each protocol includes essential controls to ensure the trustworthiness of the data.

Antioxidant Activity Profiling: DPPH Radical Scavenging Assay

Rationale: Flavonoids are well-known antioxidants.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[14] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.

Experimental Protocol:

-

Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1 to 200 µg/mL).

-

Controls:

-

Positive Control: Ascorbic acid or Trolox at the same concentrations.[14]

-

Negative Control: Methanol/DMSO (vehicle) instead of this compound.

-

Blank: Methanol/DMSO without DPPH.

-

-

Initiation: Add 100 µL of the DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Analysis: Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of DPPH radicals).

Hypothetical Data Summary:

| Compound | IC₅₀ (µg/mL) |

| This compound | 15.5 ± 1.2 |

| Ascorbic Acid (Control) | 8.1 ± 0.5[14] |

Antiproliferative Activity: MTT Assay

Rationale: Many flavonoids exhibit anticancer properties by inhibiting the proliferation of cancer cells.[5][8] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT into a purple formazan product.

Experimental Protocol:

-

Cell Culture: Seed cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 48-72 hours.

-

Controls:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for this compound.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kumatakenin - Wikipedia [en.wikipedia.org]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]

- 12. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. plantsjournal.com [plantsjournal.com]

- 15. ijpsonline.com [ijpsonline.com]

The Discovery of Jaranol (Kaempferol 3,7-dimethyl ether): A Technical Guide to its Historical Isolation and Characterization

Abstract: This technical guide provides a comprehensive overview of the discovery of Jaranol, a methylated flavonol also known as Kumatakenin. It details the initial isolation from Alpinia japonica in 1937, the classical methodologies employed for its characterization, and the foundational knowledge that paved the way for modern research into its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering insights into the historical context and technical execution of flavonoid discovery in the pre-spectroscopic era.

Introduction: The Flavonoid Landscape and the Emergence of this compound

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their wide spectrum of biological activities. Within this class, the O-methylated flavonols are a significant subgroup, often exhibiting enhanced bioavailability and metabolic stability compared to their hydroxylated parent compounds. This compound, chemically identified as Kaempferol 3,7-dimethyl ether (5,4'-dihydroxy-3,7-dimethoxyflavone), is a prime example of such a molecule. Its discovery was a notable event in the field of phytochemistry, contributing to the growing understanding of natural product diversity.

The journey of this compound's discovery is a lesson in classical phytochemical investigation, relying on meticulous extraction, purification, and chemical degradation techniques to elucidate its structure. This guide will reconstruct this historical process, providing both the narrative of the discovery and the technical details of the methodologies employed.

The Seminal Discovery: Unveiling "Kumatakenin"

The first report of what is now known as this compound was published in 1937 by Japanese chemists Yushiro Kimura and Morio Hoshi. In their paper, "On the Constituents of Alpinia japonica Miq. (IV. Communication)," published in the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), they detailed the isolation of a new flavonol.[1]

They named the compound Kumatakenin , a name derived from "Kumatakeran," the Japanese name for the plant from which it was isolated, Alpinia japonica (Thunb.) Miq. This discovery was part of a broader investigation into the chemical constituents of this plant, which was known in traditional medicine.

The Source Material: Alpinia japonica (Thunb.) Miq.

Alpinia japonica, a member of the Zingiberaceae (ginger) family, has a history of use in East Asian traditional medicine. The choice to investigate this plant was likely driven by its ethnopharmacological background, a common starting point for natural product discovery. The rhizome of A. japonica was the primary plant material used for the isolation of Kumatakenin.[2][3]

The Historical Workflow: Isolation and Characterization in 1937

The methodologies available to Kimura and Hoshi in the 1930s were starkly different from the chromatographic and spectroscopic techniques that are standard today. The process was a testament to the rigor of classical organic chemistry.

Extraction and Isolation Protocol (Reconstructed)

While the original paper is not widely accessible, based on standard phytochemical practices of the era, the isolation of Kumatakenin would have followed a multi-step process involving solvent extraction and selective precipitation/crystallization.

Step 1: Initial Extraction

-

Dried and powdered rhizomes of Alpinia japonica would be subjected to exhaustive extraction with a solvent such as methanol or ethanol to isolate a wide range of organic compounds.

Step 2: Solvent Partitioning

-

The crude extract would then be partitioned between immiscible solvents of varying polarity (e.g., water and diethyl ether or chloroform) to separate compounds based on their solubility. Flavonoids like Kumatakenin, being moderately polar, would typically partition into the organic phase.

Step 3: Lead Acetate Precipitation (A Common Technique of the Era)

-

A common method for purifying flavonoids and other phenolic compounds at the time was precipitation with lead acetate. The organic extract would be treated with a lead acetate solution, which forms insoluble lead salts with phenolic hydroxyl groups. This precipitate would be collected by filtration.

Step 4: Regeneration of the Flavonoid

-

The collected lead salt would be suspended in a solvent (e.g., ethanol) and treated with hydrogen sulfide (H₂S) gas. This would precipitate lead sulfide (PbS), leaving the free flavonoid in solution.

Step 5: Crystallization

-

The filtrate, now free of the lead salt, would be concentrated. Through repeated crystallization from suitable solvents (e.g., ethanol, acetone, or mixtures with water), a pure crystalline solid of Kumatakenin would be obtained. The purity would be assessed by measuring a sharp, constant melting point.

Structure Elucidation: A Chemical Puzzle

Without access to NMR or Mass Spectrometry, the structural determination of Kumatakenin was a deductive process based on chemical reactions and the analysis of the resulting products.

Key Steps in Pre-Spectroscopic Structure Elucidation:

-

Melting Point and Elemental Analysis: A sharp melting point would indicate the purity of the isolated compound. Elemental analysis would provide the empirical formula (C₁₇H₁₄O₆).

-

Colorimetric Tests: Flavonoids give characteristic color reactions with specific reagents (e.g., Shinoda test with magnesium and HCl, ferric chloride test for phenols), which would have placed Kumatakenin in the flavonol class.

-

Formation of Derivatives: The presence of hydroxyl groups would be confirmed by forming acetyl or methyl derivatives. The number of such groups could be inferred from the change in molecular weight.

-

Alkaline Degradation: This was a crucial and destructive technique. By heating the flavonoid with strong alkali (e.g., potassium hydroxide), the molecule would be broken down into smaller, more easily identifiable aromatic fragments. For a flavonol like Kumatakenin, this would be expected to yield two main fragments: one derived from the A-ring and one from the B-ring.

-

The B-ring fragment would likely have been p-hydroxybenzoic acid.

-

The A-ring fragment would have been a substituted phloroglucinol derivative.

-

-

Zeisel Methoxy Determination: To determine the number and position of methoxy groups, the compound would be heated with hydriodic acid (HI). This cleaves the ether linkages, forming methyl iodide (CH₃I), which can be quantitatively trapped and measured. This would have revealed the presence of two methoxy groups in Kumatakenin.

-

Comparative Analysis: The properties and degradation products of Kumatakenin would be compared to those of known flavonols, particularly Kaempferol, to establish the core skeleton and the relative positions of the substituents.

Through this painstaking work, Kimura and Hoshi were able to deduce the structure of Kumatakenin as 5,4'-dihydroxy-3,7-dimethoxyflavone.

Physicochemical Properties of this compound (Kumatakenin)

The initial characterization of this compound would have focused on its fundamental physical and chemical properties. Modern analysis has refined these values.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₄O₆ | PubChem[4] |

| Molar Mass | 314.29 g/mol | PubChem[4] |

| Appearance | Yellow Powder/Crystals | Various Suppliers |

| CAS Number | 3301-49-3 | PubChem[4] |

| Synonyms | Kumatakenin, Kaempferol 3,7-dimethyl ether, 3,7-Di-O-methyl kaempferol | PubChem[4] |

The Modern Perspective and Subsequent Research

The discovery of this compound laid the groundwork for future investigations. While initially just a newly identified natural product, subsequent research has revealed a range of significant biological activities, validating the importance of this early phytochemical work. It has since been isolated from numerous other plant species, including cloves (Syzygium aromaticum), Astragalus membranaceus, and various species of licorice (Glycyrrhiza).[5][6]

Modern research has demonstrated that this compound possesses:

-

Anticancer properties: It has been shown to induce apoptosis in ovarian cancer cells.[7]

-

Anti-inflammatory effects.

-

Antioxidant activity.

-

Antibacterial properties.

These modern findings highlight the enduring legacy of the initial discovery by Kimura and Hoshi. Their work, using the tools available to them, provided the chemical entity that is now a subject of intense pharmacological investigation.

Logical Workflow and Conclusion

The discovery of this compound followed a logical progression characteristic of natural product chemistry, a workflow that remains conceptually similar today, albeit with vastly more powerful tools.

Caption: Workflow of this compound's discovery and subsequent research.

This guide has illuminated the historical discovery of this compound (Kumatakenin). The work of Kimura and Hoshi, employing the classical techniques of their time, successfully isolated and characterized this important methylated flavonol. Their foundational research provided the molecule that is now recognized for its significant therapeutic potential, demonstrating the enduring value of exploring the chemical diversity of the natural world.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kumatakenin - Wikipedia [en.wikipedia.org]

- 6. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]

- 7. arcjournals.org [arcjournals.org]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Jaranol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Jaranol, a Flavonoid of Therapeutic Interest

This compound, also known as Kumatakenin or Kaempferol 3,7-dimethyl ether, is an O-methylated flavonol with the chemical formula C₁₇H₁₄O₆.[1][2] As a member of the flavonoid family, a large group of polyphenolic compounds found in plants, this compound has attracted scientific interest for its potential biological activities.[3] Flavonoids are secondary metabolites known to exhibit a range of health-promoting effects, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[4][5] this compound has been identified in various plants, including Astragalus membranaceus, and has been investigated for its diverse biological activities.[1][6]